1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene is an organic compound that belongs to the class of tetrazenes. This compound is characterized by the presence of two tert-butyl groups and two 4-chlorophenyl groups attached to a tetraazene backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene typically involves the reaction of 4-chlorophenylhydrazine with tert-butyl isocyanide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the tetraazene compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding azoxy or azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted tetrazenes with various functional groups.
Scientific Research Applications
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Di-tert-butyl-1,4-bis(4-methylphenyl)tetraaz-2-ene
- 1,4-Di-tert-butyl-1,4-bis(4-fluorophenyl)tetraaz-2-ene
- 1,4-Di-tert-butyl-1,4-bis(4-bromophenyl)tetraaz-2-ene
Uniqueness
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene is unique due to the presence of chlorophenyl groups, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents.
Properties
CAS No. |
63641-20-3 |
---|---|
Molecular Formula |
C20H26Cl2N4 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-tert-butyl-N-[(N-tert-butyl-4-chloroanilino)diazenyl]-4-chloroaniline |
InChI |
InChI=1S/C20H26Cl2N4/c1-19(2,3)25(17-11-7-15(21)8-12-17)23-24-26(20(4,5)6)18-13-9-16(22)10-14-18/h7-14H,1-6H3 |
InChI Key |
MSHSVNQTAUYWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C1=CC=C(C=C1)Cl)N=NN(C2=CC=C(C=C2)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.